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molecular formula C12H21NO B8395843 4-(4,4-Dimethyl-cyclohex-1-enyl)-morpholine

4-(4,4-Dimethyl-cyclohex-1-enyl)-morpholine

Cat. No. B8395843
M. Wt: 195.30 g/mol
InChI Key: KGWNHIBAVCUIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569518B2

Procedure details

Compound III″ (brown liquid) is obtained quantitatively according to Example 1, from 4,4-dimethylcyclohexanone (350.03 g, 2.76 mol), morpholine (327.01 g, 3.75 mol) and cyclohexane (330 mL).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350.03 g
Type
reactant
Reaction Step Two
Quantity
327.01 g
Type
reactant
Reaction Step Three
Quantity
330 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1([N:7]2[CH2:12][CH2:11][O:10][CH2:9][CH2:8]2)CCCCC=1.[CH3:13][C:14]1([CH3:21])[CH2:19][CH2:18][C:17](=O)[CH2:16][CH2:15]1.N1CCOCC1>C1CCCCC1>[CH3:13][C:14]1([CH3:21])[CH2:19][CH2:18][C:17]([N:7]2[CH2:12][CH2:11][O:10][CH2:9][CH2:8]2)=[CH:16][CH2:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CCCCC1)N1CCOCC1
Step Two
Name
Quantity
350.03 g
Type
reactant
Smiles
CC1(CCC(CC1)=O)C
Step Three
Name
Quantity
327.01 g
Type
reactant
Smiles
N1CCOCC1
Step Four
Name
Quantity
330 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1(CC=C(CC1)N1CCOCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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